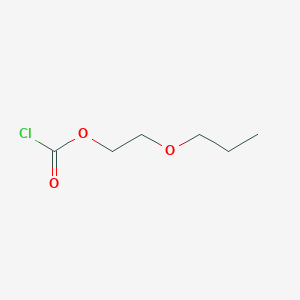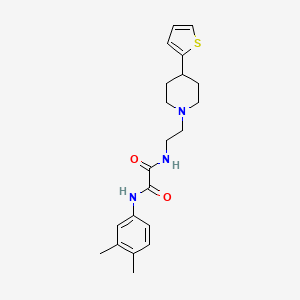
1-(1H-pyrazol-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-pyrazol-4-yl)ethanamine is an organic compound with the molecular formula C5H9N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Mécanisme D'action
Target of Action
The primary targets of 1-(1H-pyrazol-4-yl)ethanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism.
Mode of Action
This compound interacts with its targets by binding to their active sites, which can lead to changes in their function
Biochemical Pathways
Given its targets, it is likely that it influences pathways related to cellular signaling and metabolism . The downstream effects of these changes can vary widely and depend on the specific cellular context.
Result of Action
The molecular and cellular effects of this compound’s action depend on a variety of factors, including the specific targets it interacts with, the nature of these interactions, and the cellular context
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include pH, temperature, and the presence of other molecules in the environment . Understanding these influences can help optimize the use of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1H-pyrazol-4-yl)ethanamine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like bromine or oxygen in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Bromine, oxygen
Reducing Agents: Hydrogen gas, metal catalysts
Substitution Reagents: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole derivatives with additional functional groups, while reduction can yield fully saturated pyrazole rings .
Applications De Recherche Scientifique
1-(1H-pyrazol-4-yl)ethanamine has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
1-(1H-pyrazol-4-yl)ethanamine can be compared with other similar compounds, such as:
1-(1H-pyrazol-4-yl)methanamine: This compound has a similar structure but with a methylene group instead of an ethyl group.
1-(3-methyl-1H-pyrazol-5-yl)methanamine: This compound has a methyl group at the 3-position of the pyrazole ring.
1-(1-phenyl-1H-pyrazol-4-yl)methanamine: This compound has a phenyl group attached to the pyrazole ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures.
Propriétés
IUPAC Name |
1-(1H-pyrazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-2-7-8-3-5/h2-4H,6H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDQDVLOUJVEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNN=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(4-chlorophenyl)piperazino]-2-propen-1-one](/img/structure/B2979623.png)
![3-amino-N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2979624.png)



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2979629.png)


![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide](/img/structure/B2979637.png)


![Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2979642.png)

![6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2979646.png)
